REACTION_SMILES
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[Br:22][c:23]1[c:24]([Cl:25])[c:26]2[cH:27][c:28]([I:29])[n:30]([S:31]([c:32]3[cH:33][cH:34][cH:35][cH:36][c:37]3[I:38])(=[O:39])=[O:40])[c:41]2[n:42][cH:43]1.[CH2:46]1[O:47][CH2:48][CH2:49][CH2:50]1.[CH3:51][OH:52].[Na+:45].[OH-:44].[c:1]1([S:2](=[O:3])(=[O:4])[n:10]2[c:11]([I:21])[cH:12][c:13]3[c:14]2[n:15][cH:16][c:17]([Br:20])[c:18]3[Cl:19])[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[nH:10]1[c:11]([I:21])[cH:12][c:13]2[c:14]1[n:15][cH:16][c:17]([Br:20])[c:18]2[Cl:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1I)n1c(I)cc2c(Cl)c(Br)cnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)n1c(I)cc2c(Cl)c(Br)cnc21
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Name
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Type
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product
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Smiles
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Clc1c(Br)cnc2[nH]c(I)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |